2,5-二氯吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

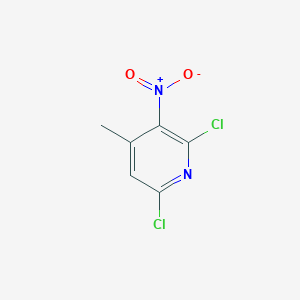

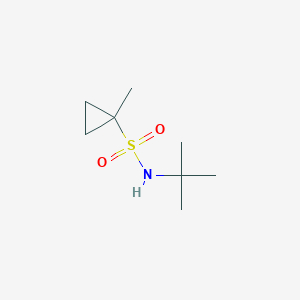

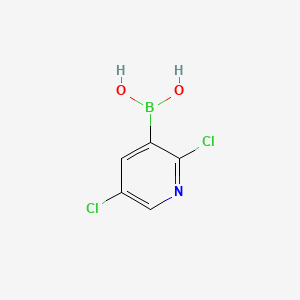

2,5-Dichloropyridine-3-boronic acid is a halogenated pyridine derivative that contains boronic acid functionality. This compound is of interest due to its potential use in various chemical reactions, particularly in the formation of complex organic structures through coupling reactions. The presence of boronic acid allows for the formation of reversible covalent bonds with diols, which is a key feature in dynamic covalent chemistry and can be exploited in the synthesis of supramolecular structures and materials .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including 2,5-dichloropyridine-3-boronic acid, typically involves a regioselective halogen-metal exchange reaction. This is followed by quenching with a trialkyl borate, such as triisopropylborate, starting from appropriately substituted dihalopyridines. The process has been shown to yield a single regioisomeric boronic acid product, indicating a high level of control over the reaction pathway . Another approach for synthesizing pyridine-based boronic acid derivatives involves a diboration followed by a 6π-electrocyclization strategy, which provides a range of functionalized heterocycles from readily available starting materials .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,5-dichloropyridine-3-boronic acid is not detailed in the provided papers, the general structure of such compounds can be elucidated using techniques like single crystal X-ray diffraction, as demonstrated for related cocrystals . These techniques allow for the determination of crystallographic systems, space groups, and the stabilization of the structure through various types of hydrogen bonding interactions.

Chemical Reactions Analysis

Boronic acids, including 2,5-dichloropyridine-3-boronic acid, are known to participate in Suzuki cross-coupling reactions. These reactions involve the coupling of boronic acids with aryl halides in the presence of a palladium catalyst, leading to the formation of biaryl compounds. This method is widely used for constructing complex organic molecules and is particularly valuable due to its tolerance of a wide range of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloropyridine-3-boronic acid are influenced by the presence of both the halogen and boronic acid functional groups. Boronic acids are typically Lewis acids and can form reversible bonds with diols and other Lewis bases, which is a key property in their use in dynamic covalent chemistry and materials science . The halogen atoms can also affect the reactivity and stability of the molecule, as well as its interaction with other chemical species during reactions. The specific properties such as melting point, solubility, and stability would be determined through experimental characterization techniques such as HPLC, FTIR, and NMR spectroscopy .

科学研究应用

荧光化学传感器

硼酸,包括衍生物如2,5-二氯吡啶-3-硼酸,在选择性荧光化学传感器的开发中至关重要。它们与二醇相互作用形成环状结构,用作探测碳水化合物和生物活性物质的荧光传感器中的报告物。这种应用在疾病诊断和治疗中具有重要意义 (Huang et al., 2012)。

有机反应中的催化作用

硼酸在催化有机反应中发挥着多功能作用。它们在氢氧胺酸对醌亚胺酮的氮杂Michael加成中的应用展示了它们在合成密集官能化环己烷中的潜力,这对于各种化学合成至关重要 (Hashimoto et al., 2015)。

传感应用

硼酸,包括2,5-二氯吡啶-3-硼酸,越来越多地用于传感应用。它们与二醇和路易斯碱的相互作用导致它们在检测各种物质中的实用性。关键应用包括生物标记、蛋白质操作和治疗药物的开发 (Lacina et al., 2014)。

铃木偶联反应

这些硼酸在铃木偶联反应中使用,这是有机化学中创建高度官能化杂环吡啶衍生物的重要过程。这种应用对于新化合物和材料的开发至关重要 (Smith et al., 2008)。

生物材料和药物递送

在生物材料中,硼酸与生物相关的二醇结合,如糖类和肽聚糖。这种性质被利用来创建动态共价或响应性水凝胶,对药物递送和材料化学做出了重大贡献 (Brooks et al., 2018)。

药物剂

硼酸化合物,包括2,5-二氯吡啶-3-硼酸,被用于开发强效酶抑制剂和作为识别糖类的抗体模拟物,突显了它们在制药研究中的重要性 (Yang et al., 2003)。

生物医学应用

这些化合物在生物医学应用中显示出价值,例如治疗各种疾病和开发新的生物材料,这归功于它们独特的反应性、溶解性和响应性 (Cambre & Sumerlin, 2011)。

电化学传感

硼酸在开发生物分析物的电化学传感器中起着重要作用。它们与二醇和路易斯碱结合的功能被利用在传感器和健康诊断中 (Li et al., 2015)。

可逆共价键合

硼酸形成可逆共价键与二醇和阴离子结合的能力被用于创建分子组装体、传感器和分离系统。这种性质在各种分子的识别和信号传导中尤为重要 (Bull et al., 2013)。

响应性聚合材料

装饰有硼酸的聚合物用于创建响应性系统,如葡萄糖传感器和自调节药物递送系统。它们在这些应用中的作用强调了它们在先进材料科学中的潜力 (Vancoillie & Hoogenboom, 2016)。

安全和危害

作用机制

Target of Action

Boronic acids, including pyridine boronic acids, are often used in suzuki-miyaura cross-coupling reactions . These reactions typically involve the formation of carbon-carbon bonds between an organoboron compound and a halide under the action of a palladium catalyst .

Mode of Action

2,5-Dichloropyridine-3-boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium complex. The palladium complex is formed by oxidative addition of a halide to palladium(0). The organic group is then transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests that it could be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

As a participant in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of carbon-carbon bonds . These bonds are fundamental to the structure of many organic compounds, suggesting that 2,5-Dichloropyridine-3-boronic acid could have a wide range of potential effects depending on the specific context of its use.

Action Environment

The action of 2,5-Dichloropyridine-3-boronic acid, like that of other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH of the reaction environment, the presence of a suitable catalyst, and the temperature . Additionally, the stability of boronic acids can be influenced by factors such as temperature, humidity, and exposure to light.

属性

IUPAC Name |

(2,5-dichloropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISUHTJFLBUMKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622726 |

Source

|

| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloropyridine-3-boronic acid | |

CAS RN |

536693-97-7 |

Source

|

| Record name | (2,5-Dichloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

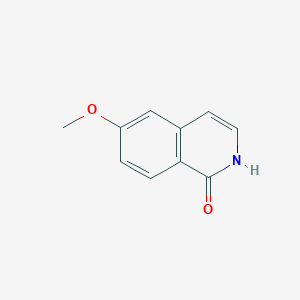

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)

![4-Nitro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1321493.png)